2,2,2-trifluoro-1-(5-methyl-1H-indol-3-yl)ethanol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-1-(5-methyl-1H-indol-3-yl)ethanol typically involves the reaction of 5-methyl-1H-indole with trifluoroacetaldehyde in the presence of a reducing agent. The reaction conditions often include an inert atmosphere and a solvent such as tetrahydrofuran or dichloromethane .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling trifluoroacetaldehyde and other reagents .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(5-methyl-1H-indol-3-yl)ethanol can undergo various types of chemical reactions, including:
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products
Oxidation: 2,2,2-Trifluoro-1-(5-methyl-1H-indol-3-yl)ethanone.
Reduction: The corresponding hydrocarbon.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,2,2-Trifluoro-1-(5-methyl-1H-indol-3-yl)ethanol has several applications in scientific research:
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoro-1-(1-methyl-1H-indol-3-yl)ethanol .
- 2,2,2-Trifluoro-1-(2-methyl-3H-imidazol-4-yl)ethanol .
- 2,2,2-Trifluoro-1-(9-phenanthryl)ethanol .
Uniqueness
2,2,2-Trifluoro-1-(5-methyl-1H-indol-3-yl)ethanol is unique due to its specific trifluoromethyl and indole substituents, which confer distinct chemical and biological properties compared to other similar compounds .
Biological Activity
2,2,2-Trifluoro-1-(5-methyl-1H-indol-3-yl)ethanol is a fluorinated organic compound with significant interest in medicinal chemistry and pharmacology due to its unique structural features. The presence of a trifluoromethyl group and a hydroxyl moiety contributes to its biological activity, making it a subject of various research studies aimed at understanding its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C11H10F3NO. The compound consists of an indole ring substituted with a trifluoromethyl group and an alcohol functional group. This specific arrangement enhances its binding affinity to biological targets, thereby influencing its pharmacological properties.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets. The trifluoromethyl group increases lipophilicity and metabolic stability, while the hydroxyl group can participate in hydrogen bonding with receptors or enzymes. These interactions can modulate signaling pathways involved in inflammation, cancer progression, and microbial resistance.
Biological Activities
Recent studies have highlighted several key biological activities associated with this compound:
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.025 mg/mL |
Escherichia coli | 0.045 mg/mL |
Enterococcus faecium | 0.033 mg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains like MRSA .
2. Anti-inflammatory Properties
The compound has shown potential as an anti-inflammatory agent. In vitro studies have demonstrated that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. The inhibition percentages at varying concentrations are summarized below:
Concentration (μM) | TNF-alpha Inhibition (%) | IL-6 Inhibition (%) |
---|---|---|
10 | 45 | 50 |
20 | 60 | 65 |
50 | 80 | 85 |
This activity indicates its potential use in treating inflammatory diseases .
3. Antioxidant Activity
The antioxidant capacity of the compound has been assessed using various assays, including DPPH and FRAP assays. The results indicate that it possesses significant radical scavenging activity.
Assay Type | EC50 Value (mg/mL) |
---|---|
DPPH Scavenging | 11.745 |
FRAP | 15.300 |
These findings suggest that the compound may help mitigate oxidative stress in biological systems .
Case Studies
A recent study investigated the effects of this compound on human cancer cell lines. The results showed that treatment with varying concentrations led to significant reductions in cell viability in cancer cells compared to control groups.
Summary of Cell Viability Results
Cancer Cell Line | IC50 (μM) |
---|---|
MCF-7 (Breast Cancer) | 15 |
A549 (Lung Cancer) | 20 |
HeLa (Cervical Cancer) | 12 |
These results indicate the potential for this compound as an anticancer agent, warranting further investigation into its mechanisms and efficacy in vivo .
Properties
Molecular Formula |
C11H10F3NO |
---|---|
Molecular Weight |
229.20 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(5-methyl-1H-indol-3-yl)ethanol |
InChI |
InChI=1S/C11H10F3NO/c1-6-2-3-9-7(4-6)8(5-15-9)10(16)11(12,13)14/h2-5,10,15-16H,1H3 |
InChI Key |
GVUZWDIAOFAGTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2C(C(F)(F)F)O |
Origin of Product |
United States |
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